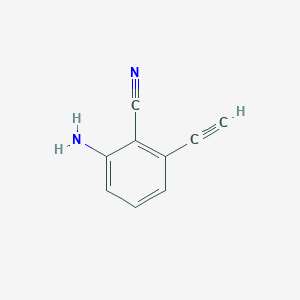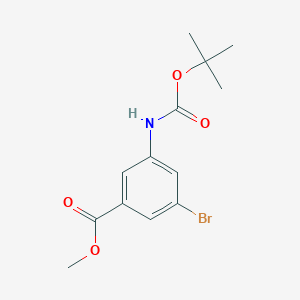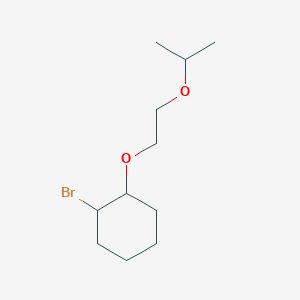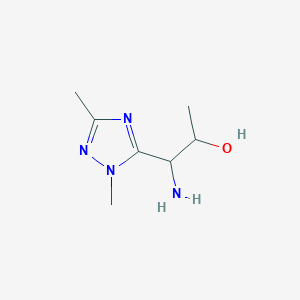![molecular formula C12H15ClN2 B13494286 Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride](/img/structure/B13494286.png)
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is particularly interesting due to its unique structure, which combines a quinoline moiety with a methylamine group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the methyl group: The 2-methylquinoline is then subjected to a Friedel-Crafts alkylation reaction to introduce the methyl group at the 6-position.
Formation of the amine: The resulting compound is then reacted with formaldehyde and a secondary amine to form the desired methylamine derivative.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dry benzene for chlorination reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A precursor in the synthesis of Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride.
6-methylquinoline: Another quinoline derivative with similar chemical properties.
Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a methylamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-methyl-1-(2-methylquinolin-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-5-11-7-10(8-13-2)4-6-12(11)14-9;/h3-7,13H,8H2,1-2H3;1H |
InChI Key |
YQIMTFNDRRIYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


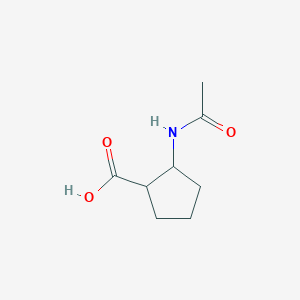


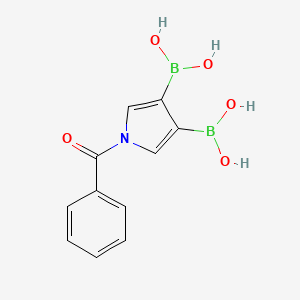
![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
